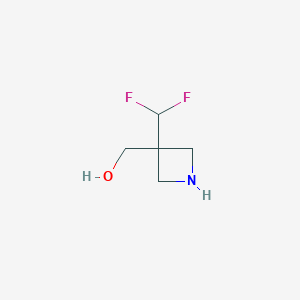
(3-(Difluoromethyl)azetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Difluoromethyl)azetidin-3-yl)methanol is a chemical compound with the molecular formula C5H9F2NO It is a heterocyclic compound containing an azetidine ring substituted with a difluoromethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)azetidin-3-yl)methanol typically involves the reaction of azetidine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group onto the azetidine ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Difluoromethyl)azetidin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include difluoromethyl-substituted azetidines, hydroxymethyl derivatives, and various substituted azetidine compounds. These products can be further utilized in different applications depending on their chemical properties .
Aplicaciones Científicas De Investigación
(3-(Difluoromethyl)azetidin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-(Difluoromethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the azetidine ring can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-(Difluoromethyl)azetidin-3-yl)methanol include other azetidine derivatives with different substituents, such as:
- (3-(Trifluoromethyl)azetidin-3-yl)methanol
- (3-(Chloromethyl)azetidin-3-yl)methanol
- (3-(Bromomethyl)azetidin-3-yl)methanol
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H9F2NO |
|---|---|
Peso molecular |
137.13 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(3-9)1-8-2-5/h4,8-9H,1-3H2 |
Clave InChI |
ZDJAWZWEDKDHIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


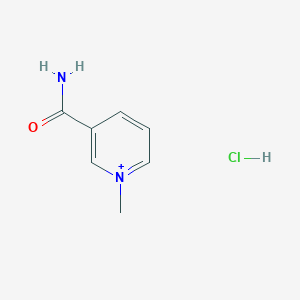

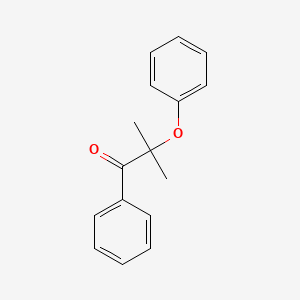
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)
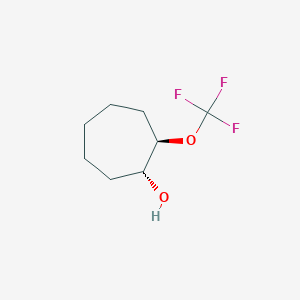
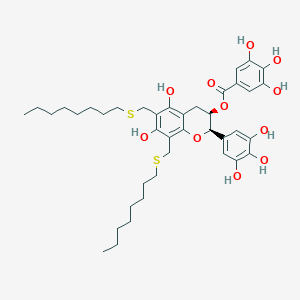
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
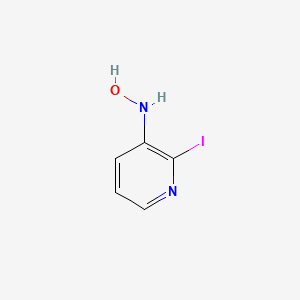
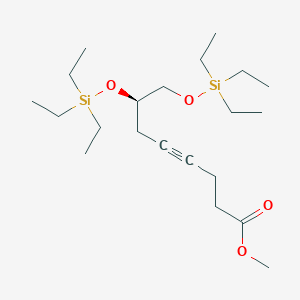
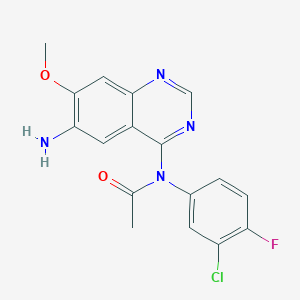
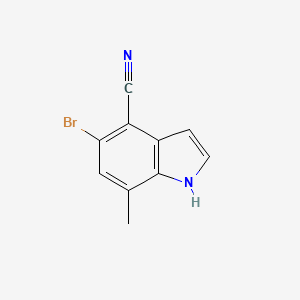
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
